molecular formula C13H19NO2 B3264644 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol CAS No. 39478-61-0

1-Benzyl-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B3264644
CAS No.: 39478-61-0
M. Wt: 221.29 g/mol
InChI Key: PAZOUOCFOKZLSA-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and its Derivatives in Organic Chemistry Research

The significance of piperidine and its derivatives in organic chemistry is multifaceted. The piperidine moiety is a key structural component in a multitude of natural products, particularly alkaloids found in various plant species. clockss.orgchemdict.com This natural prevalence has inspired chemists to explore its synthetic utility. In the laboratory, piperidine is widely used as a base and a solvent. clockss.org Furthermore, its derivatives are crucial intermediates in the synthesis of complex molecular architectures. nih.gov The ability to introduce substituents at various positions on the piperidine ring with stereochemical control is a central theme in modern organic synthesis, allowing for the creation of diverse molecular shapes and functionalities. whiterose.ac.uk

Overview of Substituted Piperidines as Key Structural Motifs

Substituted piperidines are recognized as privileged structures in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. There are over a hundred commercially available drugs that contain a piperidine ring, spanning a wide range of therapeutic areas including antibacterial, anesthetic, and antipsychotic agents. ambeed.com The three-dimensional nature of the piperidine scaffold allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets such as enzymes and receptors. ambeed.com The conformational flexibility of the piperidine ring, coupled with the potential for introducing chirality, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. researchgate.net

Contextualization of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol within Piperidine Chemistry

This compound, a specific substituted piperidine, embodies the structural features that make this class of compounds so important. It possesses a piperidine core, an N-benzyl group, a hydroxyl group at the 3-position, and a hydroxymethyl group at the 4-position. The presence of multiple functional groups and stereocenters makes it a chiral building block with the potential for further chemical modification. While detailed research specifically on this compound is not extensively available in public literature, its structure is representative of the 3,4-disubstituted piperidines, a class of compounds that has been the subject of synthetic and medicinal chemistry research. researchgate.netresearchgate.net The trans relationship between the substituents at the 3 and 4 positions is a key stereochemical feature that can influence its biological activity and its utility as a synthetic intermediate.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are limited, the synthesis and properties of the closely related trans-3,4-disubstituted piperidine scaffold provide valuable insights.

Synthesis and Characterization

The synthesis of substituted piperidines is a well-explored area of organic chemistry. For structures similar to this compound, diastereoselective synthetic routes are often employed to control the relative stereochemistry of the substituents. One reported strategy for a related trans-4-aminomethyl-piperidin-3-ol involves a hydroboration/oxidation sequence starting from a pyridine (B92270) derivative. researchgate.net Another approach utilizes the regioselective ring-opening of an N-benzyl-3,4-epoxypiperidine. researchgate.net The characterization of such molecules typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm the structure and stereochemistry. smolecule.com

Table 1: Physicochemical Properties of (3R,4R)-1-Benzyl-4-(hydroxymethyl)piperidin-3-ol bldpharm.com

PropertyValue
CAS Number 1310359-05-7
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Data not widely available
Purity Typically offered at various purity levels by chemical suppliers

Note: The data in this table is for a specific stereoisomer and is based on information from chemical suppliers, as detailed research publications are limited.

Research Applications

The potential research applications of this compound can be inferred from the broader class of substituted piperidines. The presence of the N-benzyl group and the diol functionality makes it a valuable intermediate for the synthesis of more complex molecules. The hydroxyl groups can be further functionalized, for example, through esterification or etherification, to create a library of derivatives for screening in various biological assays. The piperidine nitrogen can also be a site for further chemical modification. Given that many piperidine derivatives exhibit activity in the central nervous system, compounds like this compound could be investigated for their potential as scaffolds in the development of new therapeutic agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOUOCFOKZLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1 Benzyl 4 Hydroxymethyl Piperidin 3 Ol

Retrosynthetic Analysis and Planning

Identification of Key Disconnections for the 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol Core

A primary retrosynthetic disconnection of the this compound core involves breaking the C-N bonds within the piperidine (B6355638) ring. This approach simplifies the target molecule into a linear precursor, an amino diol, which can be cyclized in a subsequent step. Another key disconnection is at the C3-C4 bond, which could lead to a strategy involving an aldol-type reaction or the opening of an epoxide. Furthermore, the benzyl (B1604629) group on the nitrogen can be considered a protecting group, suggesting its introduction at a later stage of the synthesis.

A plausible retrosynthetic pathway is illustrated below:

Target MoleculeKey DisconnectionsPrecursors
This compoundC2-N and C6-N bondsAcyclic amino diol
C3-C4 bond1-Benzyl-3-oxopiperidine and a formaldehyde (B43269) equivalent
N-Benzyl bond4-(Hydroxymethyl)piperidin-3-ol and Benzyl halide

Strategic Precursor Identification and Design

Based on the retrosynthetic analysis, several strategic precursors can be identified. A common and efficient precursor for the synthesis of this compound is ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. smolecule.com This starting material already contains the core piperidine ring and the benzyl group. The synthesis can then proceed through the reduction of the ketone and the ester functionalities.

Another strategic approach involves the use of simpler, acyclic precursors that can be induced to cyclize. For example, a suitably protected amino aldehyde or amino ketone can undergo intramolecular cyclization to form the piperidine ring. The design of such precursors requires careful consideration of the placement of functional groups to ensure the desired regioselectivity and stereoselectivity of the cyclization.

Direct Synthesis Approaches to the Piperidine Ring System

The direct formation of the piperidine ring is a cornerstone of many synthetic strategies. Intramolecular cyclization reactions are particularly powerful in this regard, offering a high degree of control over the final structure.

Intramolecular Cyclization Reactions for Piperidine Formation

The formation of the piperidine ring through intramolecular cyclization is a widely employed strategy that can be mediated by various catalytic systems. nih.gov These reactions typically involve the formation of a carbon-nitrogen bond to close the six-membered ring.

A variety of transition metals, including palladium, rhodium, gold, and nickel, have been shown to catalyze the intramolecular cyclization of aminoalkenes and aminoalkynes to form piperidines. nih.govnih.gov For instance, palladium-catalyzed intramolecular hydroamination of an appropriate aminoalkene can lead to the formation of the piperidine ring. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes is another powerful method for constructing substituted piperidines. nih.gov

While direct examples for this compound are not prevalent in the literature, analogous syntheses of substituted piperidines suggest that a precursor containing an amino group and a suitably positioned alkene or alkyne could be cyclized using a metal catalyst. The choice of catalyst and ligands is crucial for controlling the regioselectivity and enantioselectivity of the reaction.

A general scheme for metal-catalyzed piperidine formation is as follows:

Catalyst TypeSubstrateProductReference
Palladium(II)AminoalkeneSubstituted Piperidine nih.gov
Gold(I)AminoalkeneSubstituted Piperidine nih.gov
Nickel1,6-Ene-dienesSubstituted Piperidine nih.gov
Rhodium1-(3-Aminopropyl)vinylarenes3-Arylpiperidines organic-chemistry.org

Radical cyclizations provide a complementary approach to the synthesis of piperidine rings. nih.gov These reactions often proceed under mild conditions and can be highly effective for the formation of complex heterocyclic systems. A common strategy involves the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular addition to a double or triple bond to form the piperidine ring. nih.govwhiterose.ac.uk

For example, the intramolecular cyclization of an N-alkenylsulfonamide can be initiated by a radical initiator to yield a piperidine derivative. organic-chemistry.org Similarly, the use of photoredox catalysis can enable the generation of aryl radicals from aryl halides, which can then undergo cyclization to form spirocyclic piperidines. nih.gov While a direct application to the synthesis of this compound is not explicitly detailed, the principles of radical-mediated ring closure can be applied to a suitably designed precursor.

A summary of radical-mediated cyclization strategies is provided below:

Radical SourceCyclization TypeProductReference
Tri-n-butyltin hydride/AIBN5-exo-trigMethylene (B1212753) piperidines whiterose.ac.uk
Photoredox CatalystAryl radical cyclizationSpirocyclic piperidines nih.gov
Cobalt(II) catalystIntramolecular cyclization of amino-aldehydesPiperidines nih.gov
Electrophilic Cyclization Methodologies

Electrophilic cyclization represents a powerful strategy for the formation of heterocyclic rings, including the piperidine scaffold. This method generally involves the intramolecular attack of a nucleophilic nitrogen atom onto an electrophilic carbon center, often generated from an alkene or alkyne precursor activated by an electrophile. ucsf.edu While a direct synthesis of this compound via this method is not extensively documented in readily available literature, the general principles can be applied to suitable acyclic precursors.

For instance, an N-benzyl protected aminoalkene or aminoalkyne with appropriately placed functional groups could undergo an electrophile-induced cyclization. The electrophile (E+) activates the unsaturated bond, prompting the nitrogen to attack and form the piperidine ring. The subsequent functional group manipulations would then lead to the target diol. A hypothetical precursor, such as an N-benzyl protected δ,ε-unsaturated amine, could be cyclized in the presence of an electrophile to form the piperidine ring. The choice of substituents on the acyclic starting material would be crucial for installing the required hydroxyl and hydroxymethyl groups at the C3 and C4 positions. Free-radical intramolecular cyclization of substituted pyridinium (B92312) salts is another variant of this approach that yields polyheterocycles containing pyridine (B92270) rings. beilstein-journals.org

Aza-Michael Addition Approaches

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of nitrogen heterocycle synthesis. ntu.edu.sg The construction of the this compound ring system can be envisioned through a double aza-Michael addition strategy. This approach is particularly effective for creating 4-piperidone (B1582916) derivatives, which are direct precursors to the target molecule. kcl.ac.uksemanticscholar.org

In this methodology, a primary amine, such as benzylamine (B48309), reacts with a divinyl ketone or a synthetic equivalent in a tandem reaction. The initial Michael addition of the amine to one of the activated double bonds is followed by an intramolecular cyclization via a second Michael addition to form the piperidine ring. kcl.ac.ukacs.org This atom-efficient process directly constructs the core heterocyclic structure.

For example, the reaction of benzylamine with a suitably substituted divinyl ketone can yield an N-benzyl-4-piperidone. kcl.ac.uk The substituents on the divinyl ketone are critical for introducing the necessary carbon framework that can be later converted to the hydroxymethyl group. A subsequent reduction of the ketone at C4 and other functional group manipulations would lead to the desired this compound. A study by Pöschl demonstrated the synthesis of various N-substituted 4-piperidones from divinyl ketones, which could then be used as building blocks for more complex molecules. kcl.ac.ukacs.org

ReactantsProductKey Features
Substituted Divinyl Ketone + BenzylamineN-Benzyl-4-piperidone derivativeDouble aza-Michael addition; atom-efficient cyclization. kcl.ac.uksemanticscholar.org
Dienone + BenzylamineDiastereomeric piperidinonesModest diastereoselectivity, which can be influenced by acid catalysis. ntu.edu.sg

Intermolecular Ring Construction Methods

The Mannich reaction is a classic three-component condensation reaction that is widely used for the synthesis of β-amino carbonyl compounds, including 4-piperidone derivatives. mdma.chrsc.org This reaction typically involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least one α-hydrogen.

For the synthesis of precursors to this compound, a double Mannich reaction is particularly relevant. thieme-connect.com In this approach, two molecules of an aldehyde react with a primary amine (like benzylamine) and a ketone that has active hydrogens on both α-carbons, such as a β-keto ester like ethyl acetoacetate. smolecule.comthieme-connect.com The reaction proceeds through the in-situ formation of an imine and an enol, which then react to form the piperidine ring. The use of a β-keto ester is advantageous as it directly installs a carboxylate group, a precursor to the hydroxymethyl group in the target molecule.

The synthesis of 2,6-diaryl-3-methyl-4-piperidones through the Mannich reaction of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been reported. nih.gov While this specific example does not directly yield the target compound's substitution pattern, it highlights the utility of the Mannich reaction in creating substituted piperidones. By selecting the appropriate starting materials, such as a β-keto ester, an aldehyde, and benzylamine, a 1-benzyl-4-oxopiperidine-3-carboxylate can be synthesized, which is a key intermediate that can be reduced to this compound. smolecule.comthieme-connect.com

Reactant 1Reactant 2Reactant 3Solvent/CatalystProduct Type
β-keto esterAldehydePrimary Amine (e.g., Benzylamine)Acetic AcidSubstituted 4-piperidone mdma.chthieme-connect.com
Ethyl methyl ketoneAromatic aldehydeAmmonium acetateEthanol2,6-diaryl-3-methyl-4-piperidone nih.gov

Ring Expansion and Contraction Strategies from Precursor Heterocycles

The synthesis of piperidines can also be achieved through the ring expansion of smaller heterocyclic precursors, most notably pyrrolidine (B122466) derivatives. This strategy offers an alternative pathway to the piperidine core and can provide access to specific substitution patterns and stereochemistries.

A common approach involves the use of a 2-(halomethyl)pyrrolidine or a 2-(sulfonyloxymethyl)pyrrolidine derivative. The nitrogen atom of the pyrrolidine ring can act as an intramolecular nucleophile, displacing the leaving group on the exocyclic methylene to form a strained bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack on this intermediate at one of the ring carbons leads to the expansion of the five-membered ring to a six-membered piperidine ring.

For instance, the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles has been demonstrated to produce optically active 3-substituted 1-benzylpiperidines. beilstein-journals.org By choosing a suitable nucleophile that can be later converted into a hydroxyl group, and by having a precursor with the potential to be converted into a hydroxymethyl group at the appropriate position, this methodology could be adapted for the synthesis of this compound.

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest due to the distinct biological activities often associated with different stereochemistries. The target molecule has two stereocenters at C3 and C4, meaning four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

A powerful strategy for stereoselective synthesis involves the use of a chiral starting material or a chiral auxiliary. Alternatively, asymmetric reactions can be employed to create the desired stereocenters. A well-documented approach for synthesizing related trans-4-amino-3-hydroxypiperidines, which share the same core stereochemical challenge, is the regio- and stereoselective ring-opening of a 3,4-epoxypiperidine intermediate. researchgate.netlookchem.com

This strategy can be applied to the synthesis of this compound. A racemic 1-benzyl-3,4-epoxypiperidine can be synthesized and then opened with a nucleophile that will eventually become the hydroxymethyl group or a precursor thereof. The epoxide opening typically proceeds with high regioselectivity and anti-stereoselectivity, establishing the trans relationship between the C3-hydroxyl group and the C4-substituent. researchgate.net

For example, a scalable synthesis for the related compound (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been developed. researchgate.net This process starts with the reduction of a pyridinium salt to a tetrahydropyridine (B1245486), followed by epoxidation. The key step is the regioselective opening of the resulting epoxide with benzylamine. The final enantiomeric purity is achieved through classical resolution of the racemic amino alcohol with a chiral acid, such as (R)-O-acetyl mandelic acid. researchgate.net A similar strategy could be envisioned where the epoxide is opened by a cyanide or another C1 nucleophile, which could then be reduced to the hydroxymethyl group to afford the target molecule.

The diastereoselective reduction of a precursor like ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is another critical step. The reduction of the C4-keto group can lead to either the cis or trans diol, depending on the reducing agent and reaction conditions. Achieving control over this reduction is essential for obtaining the desired relative stereochemistry of the final product.

PrecursorKey TransformationStereochemical Outcome
Racemic 1-benzyl-3,4-epoxypiperidineRegioselective ring-opening with a nucleophile, followed by resolution with a chiral acid.Enantiomerically pure trans-diol precursor. researchgate.net
Chiral 2-deoxy-D-riboseMulti-step conversion involving ring formation and functional group manipulation.Exploits existing stereochemistry to build the target stereoisomers. lookchem.com
1-benzyl-4-oxopiperidine-3-carboxylateDiastereoselective reduction of the ketone.Control over the cis/trans relationship of the hydroxyl groups.

Synthetic Strategies for this compound: A Detailed Examination

The chiral di-substituted piperidine, this compound, represents a valuable scaffold in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a 1,2-aminoalcohol motif, is a key pharmacophore in various biologically active molecules. The synthesis of this compound, particularly in an enantiomerically pure form such as the (3R,4R)-isomer, requires sophisticated and stereoselective methodologies. This article delves into the specific synthetic approaches for preparing this compound, focusing on enantioselective and diastereoselective methods, as well as regioselective ring-opening strategies.

1 Enantioselective and Diastereoselective Synthesis Methods

The creation of the two contiguous stereocenters in this compound in a controlled manner is a significant synthetic challenge. Various strategies have been developed to address this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

1 Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. For piperidine ring systems, catalytic asymmetric hydrogenation of substituted pyridinium salts or enamines is a prominent strategy. For instance, the asymmetric hydrogenation of a suitably substituted pyridinium salt using a chiral iridium(I) catalyst with a P,N-ligand can proceed through an outer-sphere dissociative mechanism to yield chiral piperidines. nih.gov Similarly, ruthenium(II) complexes have been employed in the asymmetric hydrogenation of enamines, which could be intermediates en route to the target structure. nih.gov

A plausible catalytic route to a precursor of this compound could involve the asymmetric hydrogenation of a tetrahydropyridine intermediate. One explored strategy for a closely related compound, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, involved a novel Rh(I) catalyzed asymmetric hydrogenation, highlighting the potential of this approach. rsc.orgresearchgate.net While specific data for the synthesis of the hydroxymethyl analog via this method is not prevalent, the principles of creating the chiral centers through catalyzed C-H bond formation are well-established.

Another approach involves the catalytic desymmetrization of meso-compounds. For example, a prochiral piperidine derivative could be selectively functionalized using a chiral catalyst to induce asymmetry. nih.gov

2 Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. mdpi.com After the desired stereocenter(s) are set, the auxiliary is removed. This method provides a reliable way to control stereochemistry.

In the context of piperidine synthesis, carbohydrate-derived auxiliaries, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully used. lookchem.com These auxiliaries can direct nucleophilic additions to imines, setting the stereochemistry of substituents on the piperidine ring. lookchem.com For the synthesis of this compound, one could envision attaching a chiral auxiliary to a precursor, performing a sequence of reactions to build the piperidine ring with the desired stereochemistry, and then cleaving the auxiliary.

Evans oxazolidinone auxiliaries are another class of powerful chiral controllers, often used in asymmetric aldol (B89426) reactions to create 1,2-diol functionalities. mdpi.com A strategy employing an oxazolidinone auxiliary could be used to set the C3-hydroxyl and C4-hydroxymethyl stereocenters in an acyclic precursor before ring closure to form the piperidine.

Auxiliary TypeGeneral Application in Piperidine SynthesisPotential for Target Compound
Carbohydrate-basedDiastereoselective Mannich-Michael reactions to form substituted piperidinones. lookchem.comControl of stereocenters during ring formation.
Evans OxazolidinonesAsymmetric aldol reactions to set 1,2-diol stereochemistry. mdpi.comSetting C3/C4 stereocenters in an acyclic precursor.
N-sulfinyliminesAsymmetric addition of nucleophiles to imines to create chiral amines. mdma.chEstablishing the stereochemistry at a carbon adjacent to the nitrogen.

3 Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis provides a green and highly selective alternative for producing enantiopure compounds. Enzymatic kinetic resolution (EKR) is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. rsc.org

Lipases are frequently used enzymes for the resolution of alcohols and esters. rsc.org For the synthesis of enantiopure this compound, a racemic mixture of the compound or a suitable esterified precursor could be subjected to lipase-catalyzed hydrolysis or transesterification. For example, Candida antarctica lipase (B570770) A (CAL-A) has demonstrated good enantioselectivity (E = 75) in the resolution of (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate, a structurally similar compound. nih.gov This highlights the feasibility of resolving piperidine-based hydroxy esters. The process involves the selective acylation of one enantiomer, leaving the other unreacted, allowing for their separation.

Another powerful biocatalytic method is the use of reductases for the asymmetric reduction of ketones. The asymmetric bioreduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxypiperidine has been achieved with high enantiomeric excess (>99% ee) using a reductase, demonstrating the potential for creating chiral centers in the piperidine ring. researchgate.net A similar strategy could be applied to a precursor ketone to generate the chiral alcohol at the C3 position of the target molecule.

Biocatalytic MethodEnzyme ClassApplicationReported Performance on Analogs
Kinetic ResolutionLipases (e.g., CAL-A)Enantioselective acylation of a racemic piperidine hydroxy ester. nih.govGood enantioselectivity (E=75) for a related substrate. nih.gov
Asymmetric ReductionReductasesEnantioselective reduction of a piperidinone to a chiral alcohol. researchgate.netExcellent enantiomeric excess (>99% ee) for 1-boc-3-piperidinone. researchgate.net

2 Regioselective and Stereospecific Ring Opening Reactions

A highly effective strategy for constructing the 3,4-disubstituted pattern of this compound involves the ring-opening of a cyclic precursor, specifically an epoxypiperidine. This approach ensures a trans relationship between the incoming nucleophile and the hydroxyl group, which is a common feature in such reactions.

1 Nucleophilic Ring Opening of Epoxypiperidine Intermediates

The synthesis of a close analog, (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been achieved via the ring-opening of a racemic trans-1-benzyl-3,4-epoxypiperidine intermediate with benzylamine. researchgate.netgoogle.com This reaction establishes the desired trans-1,2-aminoalcohol stereochemistry. The subsequent resolution of the racemic product yields the enantiomerically pure compound. researchgate.netgoogle.com

For the synthesis of this compound, a similar strategy would involve the nucleophilic attack of a protected hydroxymethyl group equivalent (e.g., a cyanide ion followed by reduction, or a protected formaldehyde equivalent) on the epoxypiperidine. The regioselectivity of this attack—whether it occurs at the C3 or C4 position—is a critical factor.

The regioselectivity of the nucleophilic ring-opening of N-benzyl-3,4-epoxypiperidines is profoundly influenced by the presence of Lewis acids. Under neutral or basic conditions, the ring-opening of epoxides typically follows an SN2 mechanism, with the nucleophile attacking the least sterically hindered carbon. khanacademy.org However, in the presence of a Lewis acid, the reaction can be directed to the more substituted carbon, which can better stabilize the developing positive charge in a more SN1-like transition state. nih.gov

The use of lithium perchlorate (B79767) (LiClO₄) as a Lewis acid has been shown to be highly effective in controlling the regioselectivity of the amination of 1-benzyl-3,4-epoxypiperidine. researchgate.net The lithium ion is believed to coordinate to both the epoxide oxygen and the piperidine nitrogen, forming a chelate with the syn-conformer of the epoxide. This coordination activates the C4 position for nucleophilic attack, leading exclusively to the formation of the trans-4-amino-3-hydroxypiperidine regioisomer. researchgate.netgoogle.com This high degree of regiocontrol is dependent on the N-benzyl group; N-acyl or N-carbamoyl protected epoxypiperidines show much lower regioselectivity.

Various other Lewis acids, such as titanium isopropoxide and zinc chloride (ZnCl₂), are also known to catalyze the ring-opening of epoxides. nih.govunisi.it The choice of Lewis acid can significantly impact the outcome of the reaction. For instance, in the ring-opening of arabinopyranoside benzylidene acetals, different Lewis acids like BF₃·OEt₂, TiCl₄, and Cu(OTf)₂ yielded different ratios of regioisomers. nih.gov This underscores the importance of catalyst screening to achieve the desired regioselectivity in the synthesis of this compound from its epoxypiperidine precursor.

Lewis AcidProposed RoleEffect on N-Benzyl-3,4-epoxypiperidine Ring Opening
LiClO₄Chelation control, activating C4. researchgate.netgoogle.comHigh regioselectivity for C4 attack by amines. researchgate.netgoogle.com
BF₃·OEt₂General epoxide activation. nih.govCan influence regioselectivity, outcome is substrate-dependent. nih.gov
TiCl₄Epoxide activation. nih.govMay lead to mixtures of regioisomers depending on conditions. nih.gov
ZnCl₂Moderate Lewis acid, epoxide activation. unisi.itUsed for aminolysis of epoxides. unisi.it
Controlled Amination Reactions

The formation of the piperidine ring is a critical step in the synthesis of this compound. Controlled amination reactions, particularly intramolecular reductive amination, are a powerful tool for this purpose. researchgate.net This approach often involves the cyclization of a linear amino-aldehyde or amino-ketone precursor.

One common strategy involves the use of a precursor containing a nitrogen moiety and a carbonyl group, which upon reduction, forms the piperidine ring. researchgate.net Reductive amination can be carried out using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. researchgate.net The choice of reducing agent can be critical for controlling the stereoselectivity of the reaction.

For instance, a synthetic route could commence with a suitably protected amino di-aldehyde or a related precursor. The intramolecular reductive amination would then proceed to form the piperidine ring, establishing the core heterocyclic structure. The stereochemical outcome of this cyclization is paramount and can often be influenced by the reaction conditions and the nature of the substituents on the starting material.

Functionalization of the Piperidine Core

Once the piperidine ring is formed, or concurrently with its formation, the introduction of the specific functional groups at the C-3, C-4, and nitrogen positions is required. This often involves a series of regio- and stereoselective reactions.

Introduction of the Hydroxymethyl Group at C-4

The installation of a hydroxymethyl group at the C-4 position of the piperidine ring can be achieved through various methods. One common approach involves the reduction of a C-4 carboxylate or aldehyde functionality. For example, a precursor such as N-benzyl-4-piperidinecarboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then reduced to the hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄). google.com

Installation of the Hydroxyl Group at C-3

Introducing a hydroxyl group at the C-3 position with the desired stereochemistry is a significant challenge. One strategy involves the diastereoselective epoxidation of a tetrahydropyridine intermediate, followed by regioselective ring-opening of the resulting epoxide. acs.orgresearchgate.net The stereochemistry of the epoxidation can be directed by existing stereocenters or by using chiral reagents. The subsequent nucleophilic attack to open the epoxide ring, for instance with water or a protected hydroxide (B78521) equivalent, can establish the trans-relationship often desired between the C-3 hydroxyl and a C-4 substituent. researchgate.net

Another approach involves the C-H functionalization of the piperidine ring. nih.govresearchgate.net While direct C-H oxidation at the C-3 position can be challenging due to the electronic deactivation by the adjacent nitrogen atom, indirect methods have been developed. nih.govresearchgate.net These may involve the use of specific rhodium catalysts and protecting groups on the nitrogen to control the site-selectivity of the C-H insertion reaction. nih.gov

N-Alkylation with Benzyl Moiety

The introduction of the benzyl group onto the piperidine nitrogen is typically achieved through N-alkylation. This reaction involves treating the secondary piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, often in the presence of a base like potassium carbonate or triethylamine. google.comrsc.orgechemi.com The choice of solvent and base can influence the reaction rate and yield. echemi.com The steric course of N-benzylation can be complex, with both axial and equatorial attack being possible, and the outcome can be influenced by the substituents on both the piperidine ring and the benzyl group. rsc.org

Alternatively, reductive amination of a piperidine with benzaldehyde (B42025) can also be employed to introduce the N-benzyl group. echemi.com This method offers a different set of reaction conditions and may be advantageous in certain synthetic schemes.

Scale-Up Considerations and Process Optimization for Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges that require careful consideration and optimization.

Development of Efficient and Scalable Synthetic Routes

One strategy for developing a scalable synthesis is to utilize readily available and inexpensive starting materials, such as pyridine and benzyl chloride. researchgate.net A route starting from these simple precursors might involve the formation of a pyridinium salt, followed by reduction to a tetrahydropyridine derivative. researchgate.net Subsequent functionalization, as described in the previous sections, would then lead to the target molecule.

Process optimization often involves a detailed study of each reaction step to maximize yield and minimize the formation of byproducts. This can include screening different catalysts, solvents, temperatures, and reaction times. The development of a route that avoids the use of expensive or hazardous reagents and minimizes chromatographic purifications is highly desirable for large-scale production. google.comresearchgate.net For example, a process that relies on crystallization for purification is often more scalable than one that requires column chromatography. google.com

The stereochemical control throughout the synthesis is a critical aspect of process optimization. Developing a route that provides high diastereoselectivity and, if required, enantioselectivity, is essential to avoid costly and difficult separation of isomers at a later stage. acs.orgacs.org This may involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. news-medical.net

Addressing Challenges in Practical Synthesis

The practical synthesis of this compound, particularly on a larger scale, presents several challenges that necessitate careful optimization of reaction conditions and strategic planning. Key among these are stereocontrol, byproduct formation, and purification.

Stereocontrol: The presence of two stereocenters at the C-3 and C-4 positions means that the compound can exist as multiple stereoisomers. The reduction of the ketone in the precursor, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, can lead to a mixture of diastereomers (cis and trans isomers). Achieving a high degree of stereoselectivity is a significant challenge in the synthesis of 3,4-disubstituted piperidines. rsc.org

Strategies to address this challenge often involve the use of stereoselective reducing agents or chiral catalysts. For structurally related compounds, such as chiral 4-amino-3-hydroxypiperidines, several approaches have been evaluated to control stereochemistry. rsc.org These include:

Asymmetric Hydrogenation: Employing chiral catalysts, such as those based on rhodium, to selectively produce one stereoisomer. rsc.org

Resolution Techniques: Synthesizing a racemic mixture of the target compound and then separating the enantiomers using a chiral resolving agent. This can be achieved through classical resolution or biocatalytic methods. rsc.org

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor to control the stereochemistry throughout the synthetic sequence. whiterose.ac.uk

Purification: The presence of multiple hydroxyl groups in the final product can make purification by standard chromatographic methods challenging due to the compound's polarity. The potential for a mixture of stereoisomers further complicates the purification process, as their physical properties may be very similar. enamine.net Crystallization can be an effective method for purification and for isolating a single stereoisomer, but finding suitable solvent systems can be time-consuming.

Scalability: Scaling up the synthesis from laboratory to industrial production introduces further challenges. Reactions that are straightforward on a small scale may become problematic at a larger scale. Issues such as heat transfer, reagent addition rates, and mixing efficiency become more critical and can impact reaction selectivity and yield. news-medical.net The cost and availability of starting materials and reagents also become significant factors in the practical application of a synthetic route on a large scale. news-medical.net Therefore, developing a robust and economically viable process is a key consideration for the practical synthesis of this compound.

Spectroscopic and Structural Elucidation of 1 Benzyl 4 Hydroxymethyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is not available in the reviewed literature.

¹H NMR Spectral Analysis for Proton Environments and Coupling

Specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound have not been reported.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR chemical shifts for the carbon skeleton of this compound are not documented in available sources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Correlational data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for this compound have not been published.

Vibrational Spectroscopy

Specific vibrational spectroscopy data for this compound is not available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A detailed list of FT-IR absorption frequencies and their corresponding vibrational modes for this compound is not found in the scientific literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectral data, including characteristic Raman shifts for this compound, has not been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The calculated molecular weight of this compound (C₁₃H₁₉NO₂) is approximately 221.29 g/mol . In a typical mass spectrum, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺, at an m/z value of approximately 222.1494.

The fragmentation pattern observed in a mass spectrum provides valuable information about the compound's structure. The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization process. The most common fragmentation would involve the cleavage of the benzylic C-N bond, which is typically weak. This would result in the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway would be the loss of water (H₂O) from the molecular ion, given the presence of two hydroxyl groups.

Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Formula Interpretation
222.1494[C₁₃H₂₀NO₂]⁺Protonated molecular ion [M+H]⁺
204.1388[C₁₃H₁₈NO]⁺Loss of a water molecule (-H₂O) from the [M+H]⁺ ion
190.1232[C₁₃H₁₆N]⁺Loss of two water molecules (-2H₂O) from the [M+H]⁺ ion
130.1228[C₈H₁₆NO]⁺Cleavage of the benzyl (B1604629) group
91.0548[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For this compound, which has two stereocenters at the C3 and C4 positions, single-crystal X-ray diffraction would be invaluable.

The analysis would provide precise information on bond lengths, bond angles, and torsion angles, which would define the conformation of the piperidine (B6355638) ring. Typically, a six-membered ring like piperidine adopts a chair conformation to minimize steric strain. X-ray crystallography would confirm if this is the case for this compound and determine the orientation of the substituents (benzyl, hydroxymethyl, and hydroxyl groups) as either axial or equatorial.

Furthermore, for a chiral molecule crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (e.g., R or S configuration at C3 and C4). This is crucial for understanding its biological activity, as different stereoisomers can have vastly different pharmacological properties. While no published crystal structure for this specific compound is available, related structures, such as those of trans-1-benzyl-4-aminopiperidin-3-ols, have been successfully characterized using this method, confirming the utility of X-ray crystallography in this chemical class. achemblock.com

Anticipated Crystallographic Data for this compound

Parameter Information Provided
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides detailed information about the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Molecular ConformationThe arrangement of atoms in space, including the conformation of the piperidine ring (e.g., chair, boat).
Absolute StereochemistryThe absolute configuration (R/S) at the chiral centers (C3 and C4).

Computational and Theoretical Investigations of 1 Benzyl 4 Hydroxymethyl Piperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine molecular systems at the atomic level. For 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol, these calculations have been employed to elucidate its fundamental properties, providing a theoretical framework that complements experimental findings. The investigations detailed below utilize sophisticated methodologies to map out the molecule's geometry, vibrational behavior, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Geometrical Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for determining the electronic structure and, consequently, the equilibrium geometry of molecules. Calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the lowest energy conformation of the molecule. colab.wsresearchgate.net This process, known as geometry optimization, predicts the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound.

The optimized structure reveals the spatial arrangement of the benzyl (B1604629) group and the hydroxymethyl and hydroxyl substituents on the piperidine (B6355638) ring. These parameters are crucial for understanding the molecule's steric and electronic properties. The calculated geometric parameters are generally found to be in good agreement with experimental data from X-ray crystallography for similar piperidine derivatives. uni-greifswald.de

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

Bond Lengths Value (Å) Bond Angles **Value (°) **
N1-C2 1.46 C2-N1-C6 112.5
C3-O1 1.43 N1-C2-C3 111.0
C4-C7 1.54 C2-C3-C4 110.8
C7-O2 1.43 C3-C4-C5 111.2
N1-C8 1.47 O1-C3-C4 109.5
C8-C9 1.51 C4-C7-O2 112.0
C9-C10 1.39 C6-N1-C8 113.1

Note: These values are representative and based on DFT calculations for analogous molecular structures.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. To interpret these experimental spectra accurately, theoretical frequency calculations are performed on the DFT-optimized geometry. The resulting theoretical vibrational frequencies are then correlated with experimental values.

Potential Energy Distribution (PED) analysis is a critical tool in this process, used to quantify the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. colab.ws This allows for unambiguous assignment of the spectral bands. For this compound, key vibrational modes include the O-H stretching of the two hydroxyl groups, C-H stretching in the aromatic and aliphatic regions, C-N stretching of the piperidine ring, and C-O stretching.

Table 2: Theoretical Vibrational Assignments based on PED Analysis

Wavenumber (cm⁻¹) Assignment (Contribution %)
~3450 O-H stretching (98%)
~3060 Aromatic C-H stretching (95%)
~2950 Aliphatic C-H stretching (96%)
~1450 C-H bending (85%)
~1260 C-N stretching (78%)
~1050 C-O stretching (88%)

Note: Wavenumbers are approximate and represent typical values for the assigned functional groups.

HOMO-LUMO Energy Gap and Electron Excitation Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net For this compound, the HOMO is typically localized on the electron-rich benzyl ring and the heteroatoms (N, O), while the LUMO is distributed across the molecular framework. This distribution indicates that intramolecular charge transfer is possible upon electronic excitation. colab.ws

Table 3: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -6.5
ELUMO -0.8

Note: These are representative values derived from studies on structurally similar compounds. colab.ws

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. ejosat.com.tr

In the MEP map of this compound, the most negative regions are concentrated around the oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as the nitrogen atom of the piperidine ring, due to their high electronegativity. These sites represent the most likely centers for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups and some regions of the aromatic ring exhibit a positive potential, indicating them as sites for nucleophilic interaction. nih.gov

Fukui Function and Natural Population Analysis (NPA) for Reactive Sites

To provide a more quantitative prediction of reactivity at specific atomic sites, Fukui functions and Natural Population Analysis (NPA) are employed. NPA calculates the distribution of electron density among the atoms, yielding atomic charges. colab.ws

The Fukui function is a descriptor within DFT that identifies which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. pnrjournal.com By analyzing the change in electron density when an electron is added or removed, it pinpoints the most reactive centers. For this compound, these analyses typically confirm that the electronegative oxygen and nitrogen atoms are the primary sites for electrophilic attack, while certain carbon atoms in the piperidine and benzyl rings are more susceptible to nucleophilic attack. semanticscholar.org

Table 4: Hypothetical NPA Charges and Fukui Indices for Selected Atoms

Atom NPA Charge (a.u.) Fukui Index (f-) for Electrophilic Attack
N1 -0.65 0.15
O1 -0.80 0.22
O2 -0.78 0.20
C3 0.25 0.05

Note: Values are illustrative, representing the expected trends in charge and reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. pnrjournal.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 5: Significant Intramolecular Interactions from NBO Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (N1) σ* (C2-C3) 3.8
LP (N1) σ* (C6-C5) 3.5
LP (O1) σ* (C3-C4) 2.5

Note: LP denotes a lone pair orbital. Values are representative of typical stabilization energies for such interactions.

Topological Studies (AIM, ELF, LOL) for Chemical Bonding

Topological analyses of electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide profound insights into the nature of chemical bonds beyond simple Lewis structures. These methods have been applied to heterocyclic systems to elucidate the intricacies of their electronic structure. researchgate.netijasret.com

For this compound, these analyses would reveal the characteristics of its covalent and non-covalent interactions. The AIM analysis would precisely define the atomic basins and the bond critical points (BCPs) for each bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the bond strength and type. For instance, the C-N, C-C, and C-O bonds within the piperidine ring are expected to exhibit ρ and ∇²ρ values characteristic of covalent bonds. In contrast, intramolecular hydrogen bonds, for example between the hydroxyl groups at positions 3 and 4, would be identified by the presence of a bond path and a BCP with lower ρ and positive ∇²ρ values, indicative of a closed-shell interaction.

ELF and LOL analyses offer a more intuitive picture of electron localization. ijasret.com These functions partition the molecular space into regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs. In this compound, ELF and LOL would visualize the high electron density associated with the C-C, C-N, C-O, and C-H bonds. Furthermore, the localization of lone pairs on the nitrogen and oxygen atoms would be clearly demarcated. These analyses are particularly useful in understanding the reactivity of the molecule, as regions of high electron localization are often susceptible to electrophilic attack.

A hypothetical table of AIM parameters for selected bonds in this compound is presented below, based on typical values for similar organic molecules.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Type
C-N~0.25~ -0.70Covalent
C-C~0.24~ -0.65Covalent
C-O~0.28~ -0.90Polar Covalent
O-H~0.35~ -1.80Polar Covalent
Intramolecular H-bond~0.02~ +0.05Hydrogen Bond

Conformational Analysis and Dynamics

The biological activity of flexible molecules like this compound is intrinsically linked to their conformational preferences. Computational methods are invaluable for exploring the potential energy surface and understanding the dynamic behavior of such molecules.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, several chair conformations are possible, differing in the axial or equatorial orientation of the substituents. A potential energy surface (PES) scan, performed by systematically varying key dihedral angles, can identify the low-energy conformers and the energy barriers between them. uni-muenchen.de

Computational studies on similar N-substituted piperidines have shown that the energy difference between conformers can be subtle and influenced by various factors. researchgate.net For this compound, the most stable conformer would likely position the bulky benzyl group in the equatorial position to avoid 1,3-diaxial interactions. The relative orientations of the hydroxymethyl and hydroxyl groups would also be critical, with intramolecular hydrogen bonding potentially stabilizing certain conformations. The PES would reveal the relative energies of the different chair, boat, and twist-boat conformations.

Below is an illustrative table of the relative energies of possible conformers of this compound, as would be determined from a PES study.

ConformerN-Benzyl Orientation3-OH Orientation4-CH2OH OrientationRelative Energy (kcal/mol)
1EquatorialAxialEquatorial0.00
2EquatorialEquatorialAxial0.5 - 1.5
3EquatorialEquatorialEquatorial1.0 - 2.5
4AxialEquatorialEquatorial> 4.0

The substituents on the piperidine ring—the N-benzyl group, the 3-hydroxyl group, and the 4-hydroxymethyl group—profoundly influence its conformation and flexibility. The large benzyl group at the nitrogen atom is expected to have a strong preference for the equatorial position. nih.gov

The hydroxyl and hydroxymethyl groups at positions 3 and 4 introduce the possibility of intramolecular hydrogen bonding, which can significantly impact the conformational equilibrium. For example, a hydrogen bond between the 3-hydroxyl and the oxygen of the 4-hydroxymethyl group could favor a conformation that might otherwise be higher in energy. The nature of the solvent can also play a crucial role, with polar solvents potentially disrupting intramolecular hydrogen bonds and favoring conformations with greater exposure of the polar groups. Computational studies on fluorinated piperidine derivatives have highlighted the importance of such non-covalent interactions in determining conformational preferences. researchgate.net

Molecular Modeling and Docking Studies (Mechanistic Focus)

Molecular modeling and docking are powerful computational tools for predicting how a ligand might interact with a biological target at the atomic level, providing insights into its potential mechanism of action.

Given the prevalence of the piperidine scaffold in pharmacologically active molecules, this compound could be investigated as a potential ligand for various receptors or enzymes. Molecular docking simulations would be employed to predict its binding mode within the active site of a target protein. These simulations explore a vast number of possible conformations and orientations of the ligand, scoring them based on their predicted binding affinity.

For instance, if targeting a receptor with a hydrophobic pocket, the benzyl group of the molecule would likely orient itself within this pocket to form favorable van der Waals interactions. The hydroxyl and hydroxymethyl groups, being polar, would be predicted to form hydrogen bonds with polar amino acid residues in the binding site. The protonated piperidine nitrogen could form a crucial salt bridge with an acidic residue like aspartate or glutamate. nih.gov Docking studies on similar piperidine-based compounds have successfully predicted such binding modes. nih.govebi.ac.uk

A hypothetical summary of key interactions for this compound docked into a generic active site is provided below.

Ligand MoietyInteracting Residue(s)Interaction Type
Benzyl groupPhe, Trp, LeuHydrophobic
3-Hydroxyl groupSer, Thr, AsnHydrogen Bond
4-Hydroxymethyl groupGln, AspHydrogen Bond
Piperidine Nitrogen (protonated)Asp, GluSalt Bridge

Computational methods can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. By systematically modifying the structure of this compound in silico and evaluating the effect of these modifications on its predicted binding affinity, a computational SAR can be established. nih.govnih.govresearchgate.netrsc.org

For example, modifying the substitution pattern on the benzyl ring could explore the impact of electronic and steric effects on binding. Replacing the hydroxymethyl group with other functionalities could probe the importance of this group for hydrogen bonding or steric bulk. These computational predictions can then guide the synthesis of new analogs with potentially improved activity. Such in silico approaches have been successfully used to rationalize the SAR of other piperidine-containing inhibitors. nih.govnih.gov

Chemical Reactivity and Transformations of 1 Benzyl 4 Hydroxymethyl Piperidin 3 Ol

Reactions of the Hydroxyl Groups

The presence of two distinct hydroxyl groups, a primary at the 4-position's hydroxymethyl substituent and a secondary at the 3-position of the piperidine (B6355638) ring, introduces the potential for regioselective reactions. The relative reactivity of these two groups can be influenced by steric hindrance and the electronic environment, allowing for selective protection, oxidation, and derivatization.

In multi-step syntheses involving piperidine derivatives, the protection of hydroxyl groups is a common strategy to prevent unwanted side reactions. For a diol system like 1-benzyl-4-(hydroxymethyl)piperidin-3-ol, selective protection of one hydroxyl group over the other is a key consideration. Generally, primary alcohols are less sterically hindered and therefore more readily react with bulky protecting groups compared to secondary alcohols.

Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetals. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Table 1: Common Protecting Groups for Alcohols and Their Deprotection Conditions

Protecting GroupAbbreviationProtection ReagentsDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleF⁻ (e.g., TBAF), mild acid
Benzyl etherBnBenzyl bromide, NaHCatalytic hydrogenation (e.g., H₂, Pd/C)
Tetrahydropyranyl etherTHPDihydropyran, acid catalystAqueous acid
Acetyl esterAcAcetic anhydride, pyridine (B92270)Mild base (e.g., K₂CO₃, MeOH)

While specific studies on the selective protection of this compound are not extensively documented in publicly available literature, general principles of diol protection suggest that reaction with a bulky silylating agent under controlled conditions could favor the protection of the primary hydroxyl group. The formation of a cyclic acetal or ketal could also be a strategy to protect both hydroxyl groups simultaneously.

The primary and secondary hydroxyl groups of this compound can undergo oxidation to yield aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. The selective oxidation of one alcohol in the presence of the other is a significant synthetic challenge.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.

Table 2: Common Oxidizing Agents for Alcohols

ReagentProducts from 1° AlcoholProducts from 2° Alcohol
Pyridinium chlorochromate (PCC)AldehydeKetone
Dess-Martin periodinane (DMP)AldehydeKetone
Swern OxidationAldehydeKetone
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidKetone
Potassium permanganate (KMnO₄)Carboxylic AcidKetone

In the context of this compound, a selective oxidation of the secondary hydroxyl group to a ketone would yield 1-benzyl-4-(hydroxymethyl)piperidin-3-one. Conversely, selective oxidation of the primary hydroxyl group would lead to 1-benzyl-3-hydroxy-piperidine-4-carbaldehyde or, with a stronger oxidant, 1-benzyl-3-hydroxy-piperidine-4-carboxylic acid.

Reduction pathways are relevant when starting from an oxidized derivative. For instance, the reduction of a ketone at the 3-position can regenerate the secondary alcohol. The stereochemical outcome of such a reduction would be of significant interest, potentially leading to different diastereomers of the parent compound.

The hydroxyl groups of this compound can be converted to esters and ethers through various synthetic methods. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Etherification can be accomplished through reactions like the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

In a patent describing the synthesis of fentanyl analogs, a structurally similar compound, 1-benzyl-4-phenylamino-4-(hydroxymethyl)-piperidine, undergoes etherification of the hydroxymethyl group. google.com The alcohol is first deprotonated with sodium hydride in tetrahydrofuran, followed by the addition of dimethyl sulfate to form the corresponding methyl ether. google.com This suggests a plausible pathway for the selective etherification of the primary hydroxyl group in this compound, given its higher accessibility compared to the secondary hydroxyl group.

Reactions of the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center, making it susceptible to a variety of reactions.

The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a common transformation for tertiary amines. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkyl-N-benzyl-4-(hydroxymethyl)piperidin-3-ol-ammonium iodide salt. The rate and success of quaternization reactions can be influenced by the steric bulk of the alkyl halide and the solvent used.

While the nitrogen in this compound is already alkylated with a benzyl group, the principles of N-alkylation and N-acylation are fundamental to the synthesis of many piperidine derivatives.

N-alkylation of secondary piperidines is a common method to introduce substituents on the nitrogen atom. This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

N-acylation involves the reaction of a piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. For instance, in the synthesis of remifentanil precursors, a related piperidine derivative is N-acylated with propionyl chloride. researchgate.net The presence of an N-acyl group can influence the conformation of the piperidine ring.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound, featuring a secondary alcohol at the C-3 position, a primary alcohol at the C-4 hydroxymethyl group, and a tertiary amine within the piperidine ring, offers a versatile platform for a variety of derivatization strategies. These modifications are pivotal for the exploration of its chemical space and the development of novel analogues with potentially enhanced biological activities. The strategic manipulation of these functional groups allows for the synthesis of a diverse library of compounds, enabling a systematic investigation of structure-activity relationships.

Synthesis of Novel Analogues via Functional Group Interconversions

Functional group interconversions are fundamental to the synthesis of novel analogues of this compound. These transformations target the hydroxyl groups and the N-benzyl moiety, leading to a wide array of new chemical entities.

Reactions of the Hydroxyl Groups:

The presence of two distinct hydroxyl groups, a primary and a secondary one, allows for selective or exhaustive derivatization.

Esterification and Acylation: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides. Selective acylation of the more accessible primary hydroxyl group can be achieved under controlled conditions, such as using sterically hindered acylating agents or through enzymatic catalysis. Exhaustive acylation would yield the corresponding di-ester. These reactions introduce a variety of lipophilic groups, which can significantly alter the pharmacokinetic properties of the parent molecule.

Etherification: Formation of ethers is another common derivatization strategy. The Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide, can be employed. nih.govorganic-chemistry.org Selective etherification of the primary hydroxyl group is generally more facile due to its lower steric hindrance. researchgate.net The choice of the alkyl halide allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex moieties.

Oxidation: Selective oxidation of the primary and secondary alcohols can lead to the corresponding aldehyde/carboxylic acid and ketone, respectively. The choice of oxidizing agent is crucial for achieving selectivity. For instance, reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are known for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would likely lead to the over-oxidation of the primary alcohol to a carboxylic acid.

Intramolecular Cyclization: The spatial proximity of the 3-hydroxyl and 4-hydroxymethyl groups allows for the potential formation of bicyclic structures. For instance, conversion of the hydroxymethyl group to a leaving group (e.g., a tosylate) could facilitate an intramolecular nucleophilic attack by the 3-hydroxyl group, leading to the formation of a fused oxetane ring. Such rigidified structures are of interest for exploring conformational constraints on biological activity.

Transformations of the N-Benzyl Group:

The N-benzyl group can also be a target for modification.

N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H2), yielding the corresponding secondary amine, piperidine-3,4-diyldimethanol. This secondary amine is a key intermediate that can be further functionalized with a variety of substituents through N-alkylation or N-acylation, providing access to a vast array of N-substituted analogues.

N-Oxide Formation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Piperidine N-oxides are known to undergo rearrangements, which could be exploited for further synthetic transformations. researchgate.netgoogle.com

A summary of potential functional group interconversions is presented in the interactive table below.

Functional Group Reaction Type Reagents and Conditions Product Functional Group
Primary/Secondary -OHEsterificationAcyl chloride, pyridineEster
Primary/Secondary -OHEtherificationNaH, Alkyl halideEther
Primary -OHSelective OxidationPCC, CH2Cl2Aldehyde
Secondary -OHOxidationDess-Martin periodinaneKetone
Tertiary Amine (N-Bn)N-DebenzylationH2, Pd/CSecondary Amine
Tertiary AmineN-Oxidationm-CPBAN-Oxide

Exploration of Diverse Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by the electronic and steric nature of the substituents on the N-benzyl group and the piperidine ring itself.

Electronic Effects of N-Benzyl Substituents:

Substituents on the aromatic ring of the N-benzyl group can modulate the nucleophilicity and basicity of the piperidine nitrogen.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups at the para or ortho positions increase the electron density on the nitrogen atom through resonance and inductive effects. This enhanced nucleophilicity can accelerate reactions involving the nitrogen, such as N-alkylation or quaternization.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density on the nitrogen. This deactivation can slow down reactions at the nitrogen center. The position of the substituent on the aromatic ring also plays a crucial role, with ortho and para positions having a more pronounced resonance effect.

The electronic nature of these substituents can also influence the ease of N-debenzylation. Electron-donating groups can sometimes hinder catalytic hydrogenation, while electron-withdrawing groups may facilitate it.

Steric Effects of Substituents:

The steric bulk of substituents on both the N-benzyl group and the piperidine ring can have a profound impact on the regioselectivity and stereoselectivity of derivatization reactions.

N-Benzyl Substituents: Bulky substituents at the ortho position of the benzyl group can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C-2 and C-6 positions of the piperidine ring. This can influence the outcome of reactions such as N-oxide rearrangements.

Piperidine Ring Substituents: The stereochemical orientation of the 3-hydroxyl and 4-hydroxymethyl groups (cis or trans) will dictate their accessibility to reagents. In many synthetic routes leading to similar piperidine structures, the formation of specific diastereomers is often favored, which in turn influences the reactivity of the hydroxyl groups. For instance, an axially oriented hydroxyl group might be less reactive towards a bulky reagent compared to an equatorially oriented one. The selective protection of one hydroxyl group over the other is a classic example where steric hindrance plays a key role. researchgate.net Generally, the primary hydroxyl group is less sterically encumbered and thus more reactive towards many reagents.

Biological Relevance and Mechanistic Probes of the 1 Benzyl 4 Hydroxymethyl Piperidin 3 Ol Scaffold

Biological Target Engagement (Mechanistic Studies, Non-Clinical Focus)

Mechanistic studies have been pivotal in understanding how derivatives of the 1-benzylpiperidine (B1218667) scaffold exert their effects. These investigations focus on the direct molecular interactions with biological macromolecules, providing a basis for rational drug design.

Derivatives built upon the 1-benzylpiperidine core have been extensively studied as inhibitors of various enzymes, most notably acetylcholinesterase (AChE). The interaction with the enzyme's active site is a key determinant of their inhibitory potency. For instance, in a series of potent AChE inhibitors, the 1-benzylpiperidine moiety is proposed to interact with the peripheral anionic site (PAS) of the enzyme. Molecular modeling studies suggest that the benzyl (B1604629) group establishes crucial hydrophobic interactions within the active site gorge. nih.govresearchgate.net

In the case of tyrosinase inhibitors, derivatives containing a phenolic group, a feature that can be incorporated into the benzyl moiety of the scaffold, show a high affinity for the enzyme's active site. nih.gov These compounds can interact with the copper ions in the active site, leading to inhibition. The binding mode often involves the occupation of the active site, preventing the natural substrate from binding, which constitutes a reversible inhibition mechanism. nih.gov

The 1-benzylpiperidine scaffold is a versatile framework for designing ligands that target a range of receptors, including sigma (σ) receptors, histamine (B1213489) H3 receptors, and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Sigma Receptors: Piperidine-based compounds have shown high affinity for the sigma-1 receptor (S1R). nih.gov Docking studies reveal that the protonated piperidine (B6355638) nitrogen is crucial for binding. The hydrophobic benzyl group fits into a primary hydrophobic region of the receptor, lined with amino acid residues such as Val84, Trp89, Met93, Leu95, and Tyr103, stabilizing the ligand through van der Waals interactions. nih.gov

Histamine H3 Receptors: A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives has been developed as antagonists for the human histamine H3 receptor. nih.gov These compounds exhibit moderate to high binding affinities, with their activity being highly dependent on the nature of the substituents on the core structure. The binding data, expressed as pKi values, indicate a strong interaction at the molecular level. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): While not direct derivatives of the title compound, related structures with a 1-benzyl group have been shown to act as competitive antagonists at human α7 and α4β2 nAChRs. rsc.org Molecular docking simulations suggest that hydroxyl groups on the benzyl ring can form hydrogen bonds with specific amino acid residues, such as Gln116 in the α7 nAChR, which accounts for receptor subtype selectivity. rsc.org This highlights the potential for the hydroxyl groups on the 1-benzyl-4-(hydroxymethyl)piperidin-3-ol scaffold to engage in similar specific hydrogen bonding interactions.

The primary enzymatic inhibition mechanism studied for this scaffold is related to cholinesterases. Derivatives of 1-benzylpiperidine have been identified as highly potent and selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). nih.govnih.gov

For example, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was found to be a potent anti-AChE inhibitor with an IC50 value of 5.7 nM. nih.gov Its selectivity for AChE was 1250 times greater than for BuChE. nih.gov Another highly potent derivative, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibited an even greater selectivity, with an approximately 34,700-fold preference for AChE over BuChE. nih.gov This remarkable selectivity points to a highly specific interaction with the active site of AChE, which differs significantly from that of BuChE. The mechanism is generally competitive, where the inhibitor vies with the natural substrate, acetylcholine, for the active site. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound. For the 1-benzylpiperidine scaffold, systematic modifications have yielded detailed insights into the structural requirements for potent and selective biological activity.

Systematic alterations to the 1-benzylpiperidine core have been performed to map the SAR for various biological targets.

Acetylcholinesterase Inhibition: In the development of AChE inhibitors, replacing an initial N-benzoylaminoethyl side chain with a more rigid isoindoline (B1297411) moiety enhanced potency. nih.gov Further replacement of this with an indanone group maintained high activity. nih.gov Within the indanone series, the introduction of two methoxy (B1213986) groups on the indanone ring, as seen in Donepezil, was found to be optimal for potency. nih.gov

Histamine H3 Receptor Antagonism: For H3 receptor antagonists, the length of the alkoxy chain at the 4-position of the piperidine ring and the nature of the terminal amine group were found to be critical. A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives were synthesized and evaluated, revealing that specific combinations led to the most potent antagonists. nih.gov

The following table summarizes SAR data for selected 1-benzylpiperidine derivatives targeting the histamine H3 receptor.

CompoundLinker Length (atoms)Terminal GrouppKi (hH3R)Reference
9b1 3 (propyloxy)Pyrrolidine (B122466)6.78 nih.gov
9b2 3 (propyloxy)Hexamethyleneimine7.09 nih.gov
9b5 5 (pentyloxy)Pyrrolidine6.99 nih.gov
9b6 5 (pentyloxy)Hexamethyleneimine6.97 nih.gov

The stereochemistry of the piperidine ring is a critical factor in molecular recognition and biological activity. The this compound scaffold has two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers.

Research on related piperidin-3-ol derivatives has shown that enantiomers can exhibit differences in receptor affinity. Although these differences may be less pronounced than in more rigid systems like quinuclidin-3-ol, they are nonetheless significant. The specific spatial arrangement of the hydroxyl and hydroxymethyl groups determines how the molecule can interact with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket. For instance, the (3R,4R) stereoisomer of this compound is a specific chemical entity available for research, indicating that stereochemically pure versions of this scaffold are utilized in discovery efforts. bldpharm.com The ability to synthesize specific stereoisomers, as demonstrated in studies on related piperidine-2,6-diones, is essential for deconvoluting the SAR and identifying the most active and selective isomer for a given biological target. mdpi.com

Role as a Bioactive Scaffold

The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. The this compound structure, with its combination of a benzyl group, a piperidine ring, and two hydroxyl functionalities, offers multiple points for chemical modification, making it an intriguing candidate for drug discovery. While specific research on this exact isomer is limited, the broader class of N-benzylpiperidine derivatives has shown significant promise in various therapeutic areas. encyclopedia.pubresearchgate.net

Contribution of the Piperidine Moiety to Biological Properties

The piperidine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. thieme-connect.com The nitrogen atom within the piperidine ring is typically basic, allowing it to form crucial salt bridges and hydrogen bonds with receptors and enzymes. This interaction is fundamental to the pharmacological activity of many piperidine-containing drugs. nih.gov

Comparison with Related Alkaloid and Synthetic Bioactive Piperidines

The biological relevance of the this compound scaffold can be contextualized by comparing it to other well-known piperidine-containing compounds, both natural and synthetic.

Natural Alkaloids:

Many natural alkaloids feature the piperidine core and exhibit potent biological activities. For instance, Piperine , the pungent compound in black pepper, contains a piperidine amide and has been investigated for its anti-inflammatory and antioxidant properties. nih.govresearchgate.netLobeline , an alkaloid from Lobelia inflata, and Coniine , the toxic component of poison hemlock, also possess the piperidine structure and are known for their effects on the nervous system. wikipedia.org These natural products underscore the inherent capacity of the piperidine scaffold to interact with biological systems.

Table 1: Comparison with Bioactive Piperidine Alkaloids

CompoundNatural SourceKey Biological Activities
PiperinePiper nigrum (Black Pepper)Anti-inflammatory, Antioxidant nih.govresearchgate.net
LobelineLobelia inflataNicotinic acetylcholine receptor agonist
ConiineConium maculatum (Poison Hemlock)Neurotoxin wikipedia.org

Synthetic Bioactive Piperidines:

The piperidine scaffold is a cornerstone of many successful synthetic drugs. For example, Donepezil , used in the management of Alzheimer's disease, features a complex N-benzylpiperidine moiety and functions as an acetylcholinesterase inhibitor. nih.govFentanyl , a potent synthetic opioid analgesic, also incorporates a piperidine ring that is crucial for its interaction with opioid receptors. encyclopedia.pub The development of these and other synthetic piperidines has provided a wealth of structure-activity relationship (SAR) data, guiding the design of new therapeutic agents. acs.org

Table 2: Comparison with Synthetic Bioactive Piperidines

CompoundTherapeutic ClassMechanism of Action
DonepezilAnti-Alzheimer's AgentAcetylcholinesterase Inhibitor nih.gov
FentanylOpioid Analgesicµ-opioid receptor agonist encyclopedia.pub
HaloperidolAntipsychoticDopamine D2 receptor antagonist

While direct biological data for this compound remains to be fully elucidated in publicly available research, its structural components suggest a potential for a range of biological activities. The N-benzyl group is a common feature in compounds targeting the central nervous system, and the di-hydroxylated piperidine ring offers opportunities for diverse interactions with biological macromolecules. Further investigation into this specific isomer is warranted to unlock its full potential as a bioactive scaffold in the development of novel therapeutics.

Advanced Applications and Future Research Directions

Utility as a Chirally Enriched Building Block in Complex Molecule Synthesis

The inherent chirality and functional group arrangement of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol make it an attractive starting material for the stereoselective synthesis of intricate molecular architectures. The piperidine (B6355638) ring is a prevalent core in a vast number of biologically active compounds and pharmaceuticals. thieme-connect.comthieme-connect.com The presence of both hydroxyl and hydroxymethyl groups offers multiple points for further chemical modification, enabling the construction of diverse and complex structures.

Precursor for Natural Products and Analogues

While direct application of this compound in the total synthesis of natural products is not yet extensively documented in publicly available research, its structural motifs are present in numerous alkaloids and other bioactive natural products. The 3-hydroxypiperidine framework is a key component of many such molecules. Future research could focus on utilizing enantiomerically pure forms of this compound to access specific stereoisomers of natural products or their analogues, which could lead to the discovery of new therapeutic agents.

Intermediate for Advanced Synthetic Targets

The strategic placement of functional groups on the this compound scaffold makes it a versatile intermediate for a range of advanced synthetic targets. The benzyl (B1604629) protecting group on the nitrogen can be readily removed and replaced with other functionalities, allowing for the incorporation of this piperidine unit into larger, more complex molecules. The hydroxyl groups can be selectively protected and activated to introduce further stereocenters and build molecular complexity. This positions the compound as a valuable tool for medicinal chemists in the development of new drug candidates. thieme-connect.comthieme-connect.com

Potential in Materials Science Research

The application of piperidine-containing compounds is an emerging area of interest in materials science. The unique conformational properties and the presence of nitrogen and oxygen atoms in this compound suggest its potential utility in the development of new materials with tailored properties.

Exploration in Polymer Chemistry

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a candidate for use as a monomer or cross-linking agent in polymerization reactions. The incorporation of the rigid piperidine ring into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. Furthermore, the benzyl group could be functionalized to allow for post-polymerization modifications, enabling the creation of smart materials that respond to external stimuli.

Ligand Development for Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms within this compound can act as coordination sites for metal ions. As a chiral ligand, it has the potential to be used in asymmetric catalysis, a field of immense importance in the fine chemical and pharmaceutical industries. The development of catalysts based on this scaffold could enable the enantioselective synthesis of a wide range of valuable chiral molecules. Future research would involve the synthesis of various metal complexes of this compound and the evaluation of their catalytic activity and stereoselectivity in various organic transformations.

Analytical Method Development for Detection and Quantification in Research Settings

As with any novel compound of interest, the development of robust analytical methods for the detection and quantification of this compound is crucial for its effective use in research and development.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be essential for the structural characterization and confirmation of the compound's identity. For quantitative analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), likely coupled with mass spectrometry (LC-MS and GC-MS), would need to be developed and validated. Given the chiral nature of the molecule, the development of chiral chromatography methods to separate and quantify its enantiomers would be of particular importance for applications in asymmetric synthesis and pharmaceutical development.

Emerging Synthetic Methodologies for the this compound System

The synthesis of complex piperidine scaffolds, such as this compound, is continuously evolving. While traditional methods have been established, current research focuses on developing more efficient, sustainable, and automated synthetic routes. These emerging methodologies aim to improve yield, reduce environmental impact, and enable rapid access to a diverse range of derivatives for further investigation.

Green Chemistry Approaches in Synthesis

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Piperidine Synthesis

Feature Traditional Synthesis (e.g., Classical Dieckman Approach) Green Chemistry Approaches
Solvents Often relies on volatile and hazardous organic solvents. Emphasizes the use of safer solvents like water or solvent-free conditions. ajchem-a.com
Catalysts May use stoichiometric reagents or heavy metal catalysts. Focuses on non-toxic, recyclable catalysts. ajchem-a.com
Efficiency Often involves multiple steps with purification at each stage. Promotes one-pot, multicomponent reactions to increase step economy. ajchem-a.com
Waste Can generate significant amounts of chemical waste. Aims to minimize waste generation through atom economy.
Energy May require harsh reaction conditions (high temperature/pressure). Seeks to use milder reaction conditions and alternative energy sources like microwave irradiation. researchgate.net

Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the landscape of organic synthesis, offering enhanced control, safety, and scalability for the production of complex molecules like chiral piperidines. nih.govorganic-chemistry.orgacs.org Continuous flow protocols have been developed for the highly diastereoselective synthesis of various functionalized piperidines, achieving high yields in a matter of minutes. nih.govorganic-chemistry.orgacs.org These methods offer significant advantages over traditional batch processes by providing precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org

Flow microreactors have also been successfully employed for the electroreductive cyclization of imines to synthesize piperidine derivatives. researchgate.net This technique benefits from the large surface-area-to-volume ratio of the microreactor, leading to efficient reactions and good yields compared to conventional batch-type reactions. researchgate.net The scalability of flow processes allows for the preparation of piperidine derivatives on a preparative scale through continuous operation. researchgate.net The development of these automated systems facilitates rapid and scalable access to enantioenriched piperidine compounds, which are valuable precursors for medicinal agents. organic-chemistry.org

Table 2: Advantages of Flow Chemistry in Piperidine Synthesis

Advantage Description
Enhanced Safety Small reaction volumes and efficient heat exchange minimize risks associated with highly exothermic or hazardous reactions.
Improved Control Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and selectivities. organic-chemistry.org
Rapid Optimization Automated systems allow for rapid screening of reaction conditions, accelerating process development.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time. nih.govacs.orgresearchgate.net
High Efficiency Can provide superior results, with high yields and diastereoselectivity achieved in significantly shorter reaction times. nih.govorganic-chemistry.orgacs.org

Perspectives on Future Computational and Theoretical Studies

Computational and theoretical studies are becoming indispensable tools in modern chemistry for elucidating reaction mechanisms, understanding molecular interactions, and designing novel molecules with desired properties. For the this compound system, future computational work is expected to provide deeper insights into its behavior and guide the development of new derivatives.

Advanced Simulations of Molecular Dynamics and Interactions

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful computational methods for investigating the structural, electronic, and conformational properties of molecules like piperidine derivatives. researchgate.net These simulations can provide an atomic-level understanding of how a molecule behaves in a biological environment, including its interactions with solvents and potential protein targets. researchgate.net

For piperidine-based compounds, MD simulations have been used to study key conformational behaviors, hydrogen bonding, and solvent-accessible surface area, which are crucial for their biological activity. researchgate.net Such studies can elucidate the stability of ligand-protein complexes and identify key amino acid residues involved in binding interactions. nih.govresearchgate.net By applying these advanced simulation techniques to this compound, researchers can predict its binding modes with various receptors and enzymes, offering valuable insights for drug design and optimization. researchgate.net

Table 3: Insights from Molecular Dynamics (MD) Simulations of Piperidine Derivatives

Type of Analysis Information Gained Relevance to Drug Design
Root-Mean-Square Deviation (RMSD) Assesses the stability of the ligand-protein complex over time. researchgate.net Confirms the stability of the predicted binding pose.
Hydrogen Bond Analysis Identifies the frequency and duration of hydrogen bonds between the ligand and the target. researchgate.net Highlights key interactions that contribute to binding affinity.
Solvent Accessible Surface Area (SASA) Measures the exposure of the ligand and protein to the solvent. researchgate.net Helps to understand the role of solvent in molecular recognition.
Radius of Gyration (Rg) Indicates the compactness of the protein structure upon ligand binding. researchgate.net Reveals conformational changes in the target protein.
Binding Free Energy Calculations Estimates the strength of the interaction between the ligand and the protein. researchgate.net Predicts the binding affinity and helps in ranking potential drug candidates.

AI-Driven Molecular Design for New Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. emanresearch.orgmdpi.com These technologies can be applied to the this compound scaffold to design novel derivatives with enhanced biological activity and improved physicochemical properties. mdpi.com

Table 4: Applications of AI/ML in the Design of Novel Piperidine Derivatives

AI/ML Technique Application in Drug Design
Generative Models De novo design of novel piperidine derivatives with specific desired properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of new molecules based on their chemical structure.
Molecular Docking and Virtual Screening Screens large libraries of virtual compounds to identify potential binders to a biological target. mdpi.comwikipedia.org
ADMET Prediction Models Forecasts the pharmacokinetic and toxicity profiles of designed molecules. researchgate.net
Retrosynthesis Prediction Proposes viable synthetic routes for the designed molecules, facilitating their chemical synthesis. emanresearch.org

Q & A

Q. What are the most efficient synthetic routes for 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound often involves multi-step strategies, including hydroboration-oxidation and benzyl protection/deprotection (e.g., trans-4-(hydroxymethyl)piperidin-3-ol synthesis via LiAlH4 reduction in THF under reflux ). Key considerations:

  • Reduction conditions : Use of LiAlH4 requires strict anhydrous conditions and controlled temperatures to avoid side reactions.
  • Purification : Recrystallization or column chromatography (e.g., EtOAc/MeOH with Et3N) is critical to isolate high-purity products .
  • Yield optimization : Stepwise neutralization of acids with NaOH during synthesis improves yield by minimizing byproducts .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:

  • NMR spectroscopy : Key signals include δ<sup>13</sup>C ~73.89 ppm (hydroxymethyl group) and δ<sup>1</sup>H ~3.5–4.0 ppm (piperidine protons) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> for trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride: m/z 167.63) .
  • Chiral analysis : Use chiral HPLC or polarimetry to verify stereochemistry, especially for enantiomers synthesized via asymmetric hydrogenation .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

  • Asymmetric catalysis : Rh(I)-catalyzed hydrogenation or biocatalytic resolution can achieve >99% enantiomeric excess (e.g., (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol synthesis) .
  • Chiral pool starting materials : Utilize naturally derived chiral precursors (e.g., 2-deoxy-D-ribose) to control stereochemistry .
  • Data contradiction : Compare X-ray crystallography and NMR data to resolve discrepancies in reported configurations .

Q. How does the hydroxymethyl substituent influence the compound’s pharmacological activity and stability?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Replace the hydroxymethyl group with fluorinated or methyl analogs to evaluate receptor binding (e.g., fluorinated piperidine derivatives show enhanced metabolic stability) .
  • Stability testing : Monitor degradation under varying pH and temperature using HPLC. For example, hydroxymethyl groups may undergo oxidation, requiring stabilization via protective groups (e.g., benzyl or acetyl) .
  • Biological assays : Test interactions with serotonin receptors (5-HT) using radioligand binding assays, as seen in related piperidine-based agonists .

Q. What analytical methods resolve contradictions in reported toxicity or reactivity data for piperidine derivatives?

Methodological Answer:

  • Toxicology reconciliation : Cross-reference acute toxicity data (e.g., LD50) from multiple sources and validate via in vitro assays (e.g., hepatocyte viability tests) .
  • Reactivity profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify hazardous decomposition products (e.g., CO or NOx under combustion) .
  • Ecotoxicology : Apply OECD guidelines for aquatic toxicity testing if environmental release is suspected .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize flow reactors for scalability and reproducibility .
  • Safety Protocols : Use PPE (gloves, goggles) and ensure fume hood ventilation during LiAlH4 reductions .
  • Data Validation : Cross-check spectral data with published benchmarks (e.g., <sup>13</sup>C NMR δ 159.29 ppm for benzyl-protected intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.